molecular formula C18H20N2O3 B12843946 (R)-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione

(R)-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione

Cat. No.: B12843946
M. Wt: 312.4 g/mol
InChI Key: HAZFBBFUMBFYHQ-GOSISDBHSA-N
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Description

®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Introduction of the Pyrrolizinyl Group: This step may involve the use of specific reagents and catalysts to introduce the pyrrolizinyl moiety.

    Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification techniques such as chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Controlled Reaction Conditions: Such as temperature, pressure, and pH.

    Purification Techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of isoindoline are often explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline Derivatives: Compounds with similar core structures but different substituents.

    Pyrrolizine Derivatives: Compounds with similar pyrrolizine moieties.

Uniqueness

®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-[[(8R)-6,6-dimethyl-5-oxo-1,2,3,7-tetrahydropyrrolizin-8-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O3/c1-17(2)10-18(8-5-9-20(18)16(17)23)11-19-14(21)12-6-3-4-7-13(12)15(19)22/h3-4,6-7H,5,8-11H2,1-2H3/t18-/m1/s1

InChI Key

HAZFBBFUMBFYHQ-GOSISDBHSA-N

Isomeric SMILES

CC1(C[C@]2(CCCN2C1=O)CN3C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CC1(CC2(CCCN2C1=O)CN3C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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